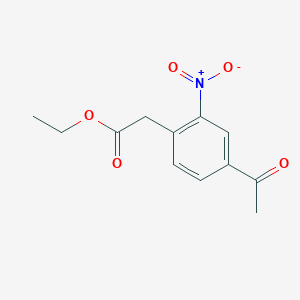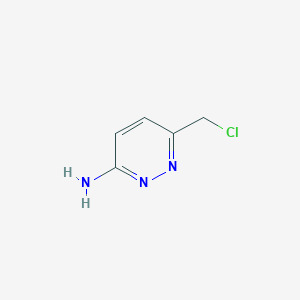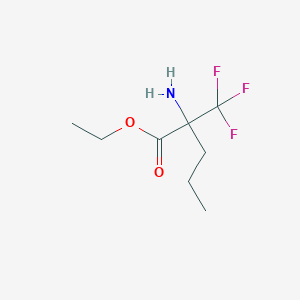
Ethyl 2-amino-2-(trifluoromethyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-(trifluoromethyl)pentanoate is a chemical compound with the molecular formula C8H14F3NO2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)pentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-(trifluoromethyl)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-2-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-(trifluoromethyl)pentanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(difluoromethyl)pentanoate: Similar structure but with two fluorine atoms instead of three.
Ethyl 2-amino-2-(trifluoromethyl)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-2-(trifluoromethyl)hexanoate: Similar structure but with a longer carbon chain.
Eigenschaften
Molekularformel |
C8H14F3NO2 |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H14F3NO2/c1-3-5-7(12,8(9,10)11)6(13)14-4-2/h3-5,12H2,1-2H3 |
InChI-Schlüssel |
JMJKDVFYCJGJKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCC)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


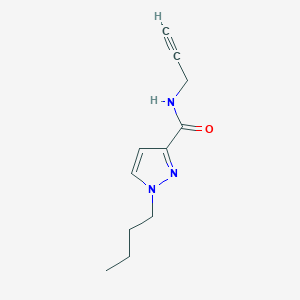

![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
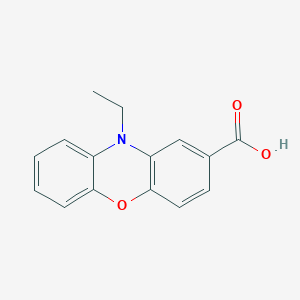
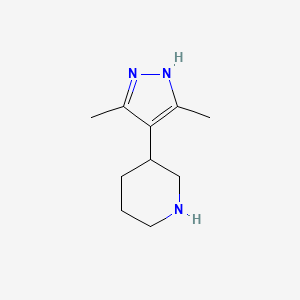

![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

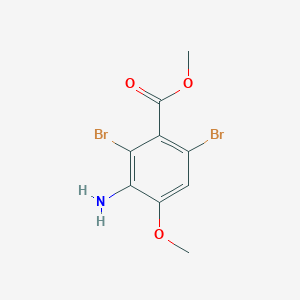
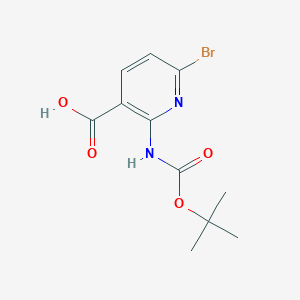
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
